4-Amino-2,5-difluorobenzoic acid
Overview
Description
4-Amino-2,5-difluorobenzoic acid is a chemical compound with the molecular formula C7H5F2NO2 . It has a molecular weight of 173.12 . The compound appears as a solid under normal conditions .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5F2NO2/c8-4-2-6 (10)5 (9)1-3 (4)7 (11)12/h1-2H,10H2, (H,11,12)
. This indicates the presence of seven carbon atoms, five hydrogen atoms, two fluorine atoms, one nitrogen atom, and two oxygen atoms in the molecule . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 173.12 g/mol . The compound has a topological polar surface area of 63.3 Ų .Scientific Research Applications
Spectroscopic Studies
- FT-Raman and FT-IR Spectra Analysis : 2-amino-4,5-difluorobenzoic acid (2A45DFBA) has been analyzed using Fourier Transform Raman (FT-Raman) and Fourier Transform Infrared (FT-IR) spectroscopy. This study provided detailed information on the equilibrium geometry, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities of 2A45DFBA. The results were consistent with the theoretical predictions made using HF and density functional B3LYP method. This research enhances the understanding of the molecular structure and vibrational properties of difluorobenzoic acid derivatives (Sundaraganesan, Ilakiamani, & Joshua, 2007).
Synthesis Processes
- Continuous Flow Synthesis : The synthesis of 2,4,5-trifluorobenzoic acid, which is structurally similar to 4-amino-2,5-difluorobenzoic acid, demonstrates the utility of difluorobenzoic acid derivatives in pharmaceutical and material science applications. The synthesis involved a microflow process, utilizing Grignard reagents and CO2, highlighting the potential for efficient and scalable production methods for such compounds (Deng et al., 2015).
Chemical Modification and Application
- Surface Modification : 4-Aminobenzoic acid, closely related to this compound, has been used to covalently modify glassy carbon electrodes. This modification facilitated the construction of polyoxometalates-based monolayer and multilayer films, showcasing the potential of difluorobenzoic acid derivatives in developing advanced materials for electrochemical applications (Liu et al., 2000).
Biological Research
- Purine Metabolism in Bacteria : Research involving p-aminobenzoic acid, which shares a functional group with this compound, indicates the potential biological significance of these compounds. Studies on purine metabolism in bacteria have shown the involvement of p-aminobenzoic acid in purine synthesis, suggesting that difluorobenzoic acid derivatives might have similar biological roles or applications (Gots & Chu, 1952).
Safety and Hazards
Properties
IUPAC Name |
4-amino-2,5-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXMTBAQSNCVJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603007 | |
Record name | 4-Amino-2,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70603007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773108-64-8 | |
Record name | 4-Amino-2,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70603007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2,5-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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